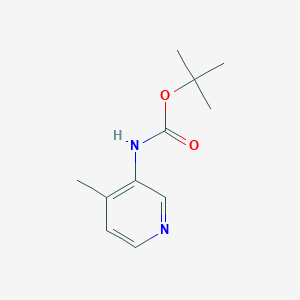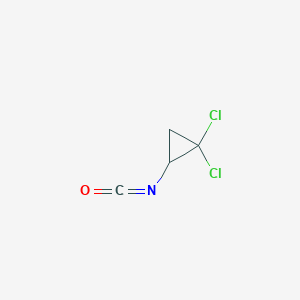![molecular formula C7H10O2 B071895 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one CAS No. 167161-77-5](/img/structure/B71895.png)
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one, also known as 4,4-DMAR, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychostimulant that has been reported to have similar effects to those of ecstasy and amphetamines. This compound has been used recreationally and has been associated with several cases of adverse effects, including fatalities. However, despite its potential risks, 4,4-DMAR has also been studied for its potential scientific research applications.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is complex and not fully understood. However, it is known to interact with the monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This interaction leads to the release of these neurotransmitters, which can produce euphoric and stimulant effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one are similar to those of other psychostimulants. This compound can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, agitation, and hallucinations. In addition, 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one has been shown to have neurotoxic effects, which can lead to long-term damage to the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one in lab experiments is its potency and selectivity for the monoamine transporters. This compound can produce a strong and specific effect on these transporters, which can be used to study their function and regulation. However, the use of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one in lab experiments is limited by its potential toxicity and adverse effects. Researchers must use caution when handling this compound and ensure that appropriate safety measures are in place.
Orientations Futures
There are several future directions for the study of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one. One potential direction is the development of new compounds that can selectively target the monoamine transporters without producing adverse effects. Another direction is the study of the long-term effects of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one on the central nervous system. This research can provide important insights into the mechanisms of neurotoxicity and the potential risks associated with the use of this compound. Finally, the study of the pharmacokinetics and metabolism of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one can provide valuable information for the development of new treatments for various neurological and psychiatric disorders.
Conclusion:
In conclusion, 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is a synthetic compound that has been studied for its potential scientific research applications. This compound has been shown to interact with the monoamine transporters and produce euphoric and stimulant effects. However, its use is limited by its potential toxicity and adverse effects. Further research is needed to fully understand the mechanisms of action and potential risks associated with the use of this compound.
Méthodes De Synthèse
The synthesis of 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2,5-dimethoxyphenyl-2-nitropropane, which is further reacted with hydroxylamine hydrochloride to form 4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one.
Applications De Recherche Scientifique
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one has been studied for its potential scientific research applications. One of the most promising applications is its use as a tool for studying the central nervous system. This compound has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This effect can be used to study the mechanisms of action of these neurotransmitters and their role in various physiological and pathological conditions.
Propriétés
Numéro CAS |
167161-77-5 |
|---|---|
Nom du produit |
4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
4,4-dimethyl-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-4(8)5-6(7)9-5/h5-6H,3H2,1-2H3 |
Clé InChI |
DSMNTAYOVMLXSY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2C1O2)C |
SMILES canonique |
CC1(CC(=O)C2C1O2)C |
Synonymes |
6-Oxabicyclo[3.1.0]hexan-2-one, 4,4-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



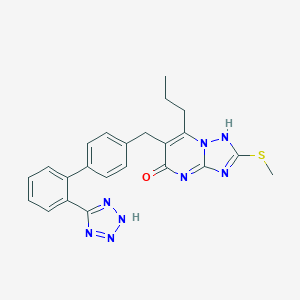
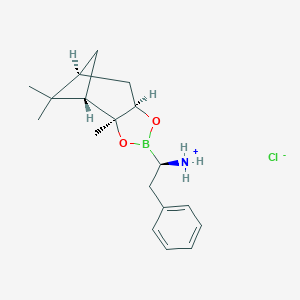
![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)
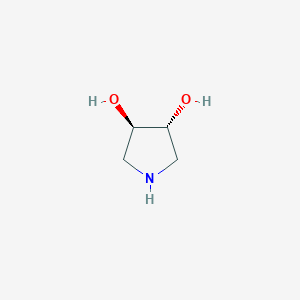
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)


![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
